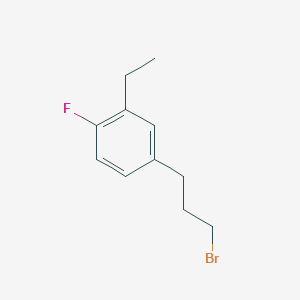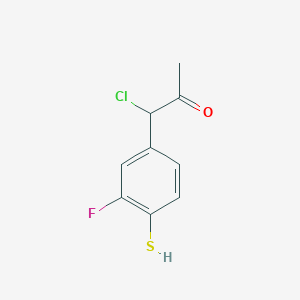
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS and a molecular weight of 218.68 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-fluoro-4-mercaptophenyl derivatives with chloroacetone under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. The mercapto group can interact with metal ions and proteins, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, which affects its reactivity and biological activity.
1-Chloro-1-(3-fluoro-4-methylphenyl)propan-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C9H8ClFOS |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-1-(3-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChI Key |
JIORWZCRPXYVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



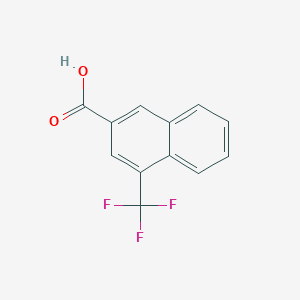

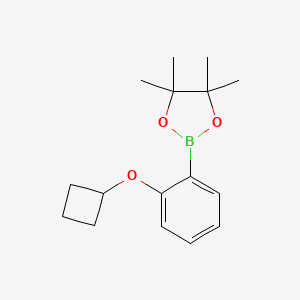
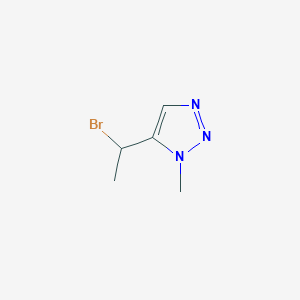
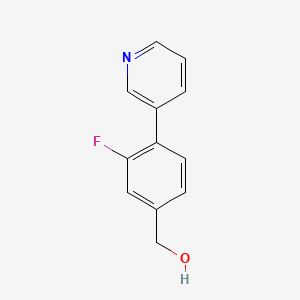
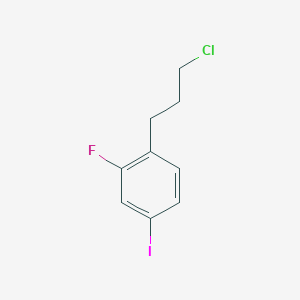
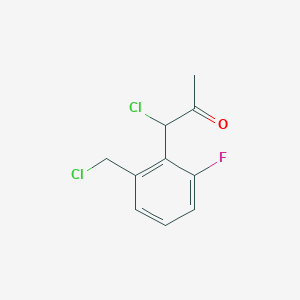
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
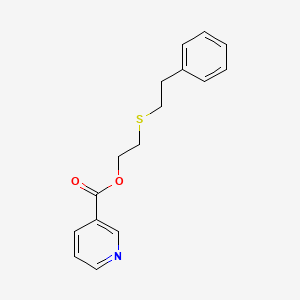
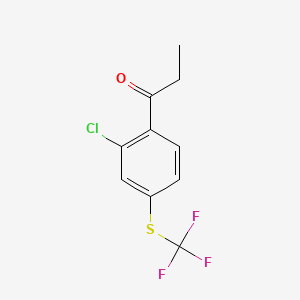
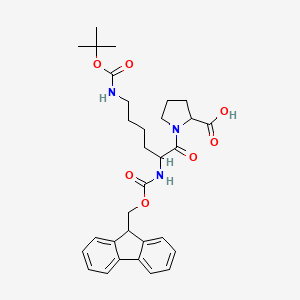
![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
